ベンゼンスルホン酸、C10-14-アルキル誘導体、ナトリウム塩

説明

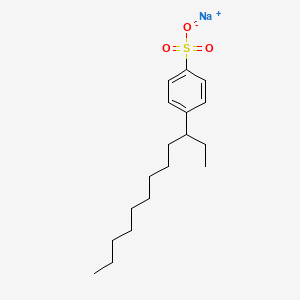

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts is a useful research compound. Its molecular formula is C18H29NaO3S and its molecular weight is 348.5 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

私は「ベンゼンスルホン酸、C10-14-アルキル誘導体、ナトリウム塩」の科学研究における用途について調査しましたが、残念ながら、利用可能な情報は限られており、ご要望のように独自の用途の詳細な分析を提供することはできません。 検索結果は、主に製品リストと、合成プロセスなどの物質に関する一般的な情報が含まれています .

作用機序

Target of Action

The primary targets of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts are the molecules and surfaces that require the properties of a surfactant . This compound is used as a cleansing agent, emulsifying agent, dispersing agent, and wetting agent . It interacts with these targets to alter their properties and facilitate various processes.

Mode of Action

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts: acts as a surfactant, reducing surface tension and promoting the formation of emulsions . It interacts with its targets by adhering to their surfaces and altering their interaction with the surrounding environment. This results in improved wetting, dispersion, and emulsification properties .

Biochemical Pathways

The exact biochemical pathways affected by Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts It is known that this compound plays a crucial role in the sulfonation reaction pathway . The compound is produced when 4-C10-13-sec-alkylbenzene and sulfur trioxide react in a continuous reactor, followed by neutralization with sodium hydroxide or sodium carbonate .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts As a surfactant, it is expected to have high solubility in water , which could influence its bioavailability

Result of Action

The molecular and cellular effects of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts are primarily related to its surfactant properties. It alters the surface properties of its targets, leading to improved wetting, dispersion, and emulsification . This can result in more effective cleansing, improved distribution of substances in a solution, and the formation of stable emulsions .

Action Environment

The action, efficacy, and stability of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts can be influenced by various environmental factors. For instance, the presence of water is crucial for its function as a surfactant . Additionally, it is stable under normal conditions, but decomposes on heating, producing toxic and corrosive fumes . Therefore, the environment in which this compound is used can significantly impact its effectiveness and stability.

生化学分析

Biochemical Properties

The exact biochemical properties of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they are known to interact with various biomolecules, including proteins and lipids, primarily through hydrophobic interactions and ionic bonds . These interactions can alter the properties and functions of these biomolecules, potentially influencing biochemical reactions.

Cellular Effects

The effects of Benzenesulfonic acid, C10-14-alkyl derivsThey may also interfere with cell signaling pathways and gene expression by interacting with membrane proteins and lipids .

Molecular Mechanism

The molecular mechanism of action of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they likely exert their effects at the molecular level by interacting with biomolecules such as proteins and lipids, potentially altering their structure and function . They may also influence gene expression by interacting with DNA or RNA molecules .

Temporal Effects in Laboratory Settings

The temporal effects of Benzenesulfonic acid, C10-14-alkyl derivsLike other surfactants, they may degrade over time, especially under certain conditions such as high temperatures .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts in animal models. High doses of surfactants can be toxic and cause adverse effects .

Metabolic Pathways

The metabolic pathways involving Benzenesulfonic acid, C10-14-alkyl derivsSurfactants can be metabolized by various enzymes in the body, leading to their breakdown and removal .

Transport and Distribution

The transport and distribution of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they are likely to be distributed throughout the body due to their ability to mix with both water and fats .

Subcellular Localization

The subcellular localization of Benzenesulfonic acid, C10-14-alkyl derivsDue to their amphipathic nature, they may be found in various cellular compartments, including the cytoplasm and cell membranes .

生物活性

Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts (CAS No. 68584-22-5), commonly referred to as linear alkylbenzenesulfonate (LAS), is a surfactant widely used in various applications, including detergents and agricultural formulations. This article explores its biological activity based on diverse research findings, including toxicity assessments, genotoxicity studies, and environmental impact.

- Molecular Formula : C₁₄H₃₁NaO₃S

- Molecular Weight : 288.47 g/mol

- Solubility : Water-soluble with a critical micelle concentration (CMC) of approximately 0.1 mM.

- Physical State : Solid at ambient temperatures with a melting point around 198.5°C.

Acute Toxicity

The acute toxicity of benzenesulfonic acid, C10-14-alkyl derivatives has been assessed through various studies:

| Route of Exposure | LD50 (mg/kg bw) | Species | Notes |

|---|---|---|---|

| Oral | 530 - 1470 | Rat | Moderate acute toxicity observed. |

| Oral | 1250 - 2300 | Mouse | Signs include piloerection and diarrhea. |

| Dermal | 2000 | Rabbit | Severe skin reactions observed at high doses. |

These values indicate that while the compound exhibits moderate acute toxicity via oral routes, dermal exposure shows limited data but suggests potential for irritation and burns at high concentrations .

Subchronic and Chronic Toxicity

Long-term exposure studies indicate that the liver, kidneys, and intestinal tract are the primary target organs for toxicity. The highest No Observed Adverse Effect Level (NOAEL) identified is 85 mg/kg bw/day based on a rat study over nine months . The lowest Observed Adverse Effect Level (LOAEL) was noted at 115 mg/kg bw/day, associated with slight renal degeneration.

Genotoxicity and Carcinogenicity

Extensive testing has demonstrated that benzenesulfonic acid, C10-14-alkyl derivatives do not exhibit genotoxic properties. In vitro studies using bacterial mutagenicity assays (Salmonella) showed no evidence of mutagenicity with or without metabolic activation . Furthermore, in vivo studies indicated no significant chromosome aberrations following exposure to high doses in mice and rats .

Regarding carcinogenicity, the available data do not support any carcinogenic potential for these compounds based on the weight of evidence from analogous substances .

Environmental Impact

Benzenesulfonic acid derivatives are known for their environmental persistence and bioaccumulation potential. They are primarily found in wastewater due to their extensive use in cleaning products and agricultural applications. Studies have shown that these compounds can affect aquatic organisms, such as inhibiting spore germination in ferns like Ceratopteris thalictroides, highlighting their ecological implications .

Case Studies

- Aquatic Toxicity Study : A study investigating the effects of LAS on aquatic ecosystems revealed significant impacts on the germination rates of aquatic plants, suggesting potential disruptions to local biodiversity .

- Occupational Exposure Assessment : Research assessing workers exposed to LAS in industrial settings indicated respiratory irritation but no significant long-term health effects when proper safety measures were implemented .

特性

IUPAC Name |

sodium;4-dodecan-3-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXWFOVSCUWIEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058711 | |

| Record name | Sodium 4-(1-ethyldecyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2212-50-2, 69669-44-9, 90194-45-9, 85117-50-6 | |

| Record name | Benzenesulfonic acid, 4-(1-ethyldecyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-(1-ethyldecyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, mono-C10-14-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。